A Technical Guide to the Chemical Structure and Analysis of N-Nitroso-N-methyl-4-aminobutyric Acid (NMBA) and its Hydroxylated Analog
A Technical Guide to the Chemical Structure and Analysis of N-Nitroso-N-methyl-4-aminobutyric Acid (NMBA) and its Hydroxylated Analog
This document provides an in-depth exploration of the chemical structure, synthesis, and analytical characterization of N-nitroso compounds, with a primary focus on the well-documented impurity, N-Nitroso-N-methyl-4-aminobutyric acid (NMBA). Given the limited direct literature on 3-Hydroxy-4-[methyl(nitroso)amino]butanoic acid, this guide will leverage the extensive data available for its close structural analog, NMBA, to provide expert-driven insights and predictive analysis for the hydroxylated compound. This approach is designed to equip researchers, scientists, and drug development professionals with a foundational understanding and a practical framework for addressing this class of compounds.
Introduction: The Significance of N-Nitroso Compounds
N-nitroso compounds (NOCs) are a class of organic chemicals characterized by a nitroso group (-N=O) bonded to a nitrogen atom[1]. They are formed when a nitrosating agent, such as a nitrite, reacts with a secondary amine under specific, often acidic, conditions[1]. This class of compounds has garnered significant attention from regulatory bodies and the pharmaceutical industry due to its potent carcinogenic properties. The International Agency for Research on Cancer (IARC) classifies many NOCs as probable or confirmed human carcinogens, primarily because they can act as genotoxic agents that directly damage DNA, leading to mutations[1][2].
Their inadvertent formation during manufacturing processes or storage can lead to the contamination of raw materials, active pharmaceutical ingredients (APIs), and finished drug products[3]. Consequently, regulatory authorities like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate rigorous risk assessments and the development of highly sensitive analytical methods to control N-nitroso impurities to levels as low as technically feasible[3].
Profile of a Key Nitrosamine: N-Nitroso-N-methyl-4-aminobutyric Acid (NMBA)
NMBA (CAS: 61445-55-4) is a notable N-nitrosamine impurity that has been identified in certain pharmaceutical products[4]. It is a tobacco-specific nitrosamine and a known animal carcinogen, inducing transitional cell carcinomas in the bladder of rats[5]. Its presence, even at trace levels, necessitates robust analytical and control strategies.
Physicochemical Properties
A summary of the key physicochemical properties of NMBA is presented below.
| Property | Value | Source |
| Molecular Formula | C₅H₁₀N₂O₃ | [5][6] |
| Molecular Weight | 146.14 g/mol | [6] |
| CAS Number | 61445-55-4 | [5][7] |
| Appearance | Neat oil; Colorless to pale yellow liquid or solid | [5][7] |
| IUPAC Name | 4-[methyl(nitroso)amino]butanoic acid | |
| Solubility | Soluble in ethanol, DMSO, DMF; sparingly soluble in aqueous buffers | [5] |
Structural Characteristics: The Role of Rotamers
A critical feature of asymmetrical N-nitrosamines like NMBA is the existence of rotational isomers, or rotamers. The partial double-bond character of the N-N bond, arising from zwitterionic resonance structures, restricts free rotation. This results in two distinct and stable conformers, often referred to as E (trans) and Z (cis) isomers[8].
These rotamers are distinguishable by spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), where separate sets of signals can be observed for each conformer[8][9]. Chromatographic techniques like HPLC may also resolve the two forms, leading to the appearance of two distinct peaks for a single compound[8]. The relative ratio of these rotamers depends on their thermodynamic stability.
Note: The DOT script above is a template. A proper chemical drawing tool is required to generate the specific images for E/Z isomers of NMBA and the target molecule, which would then be referenced in the HTML-like label.
Caption: Chemical structure of N-Nitroso-N-methyl-4-aminobutyric acid (NMBA).
Synthesis and Purification of NMBA
Synthetic Pathway
NMBA is typically synthesized for use as an analytical reference standard. The most direct method involves the nitrosation of its secondary amine precursor, 4-(Methylamino)butyric acid[10].
Causality of Experimental Choices:
-
Starting Material: 4-(Methylamino)butyric acid provides the complete carbon skeleton and the secondary amine necessary for the reaction.
-
Nitrosating Agent: Sodium nitrite (NaNO₂) is a common, inexpensive, and effective source of the nitroso group.
-
Reaction Conditions: The reaction is performed in an acidic medium (e.g., using hydrochloric acid). The acid protonates the nitrite to form nitrous acid (HNO₂), which is the active nitrosating species. The acidic environment facilitates the electrophilic attack of the nitrous acid on the lone pair of electrons of the secondary amine.
Caption: General workflow for the laboratory synthesis of NMBA.
Experimental Protocol: Synthesis of NMBA
Disclaimer: This protocol is for informational purposes only. N-nitroso compounds are potent carcinogens and should only be handled by trained personnel in a properly equipped laboratory with appropriate safety precautions.
-
Precursor Dissolution: Dissolve a known quantity of 4-(Methylamino)butyric acid in an appropriate aqueous acidic solution (e.g., 1M HCl) in a reaction vessel cooled in an ice bath (0-5 °C).
-
Nitrosating Agent Preparation: Prepare a solution of sodium nitrite in deionized water.
-
Reaction: Add the sodium nitrite solution dropwise to the stirred, cooled solution of the amine precursor. The slow addition and low temperature are crucial to control the exothermic reaction and prevent the decomposition of nitrous acid.
-
Monitoring: Monitor the reaction progress using a suitable technique (e.g., TLC or LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, quench any excess nitrous acid. Extract the product from the aqueous phase using an appropriate organic solvent (e.g., dichloromethane).
-
Purification: Dry the combined organic extracts, concentrate the solvent under reduced pressure, and purify the resulting crude oil or solid using column chromatography to yield pure NMBA.
Structural Elucidation of NMBA
Confirming the identity and purity of synthesized NMBA requires a combination of spectroscopic techniques.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is the primary technique for the trace-level detection and quantification of NMBA in complex matrices like drug products[4]. Atmospheric pressure chemical ionization (APCI) is often a suitable ion source.
Data Presentation: Key Mass Transitions for NMBA
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Application | Source |
| NMBA | 147.0 | 117.0 | Quantification | [11] |
| NMBA | 147.0 | 102.0 | Confirmation | [11] |
| NMBA | 147.0 | 87.0 | Confirmation | [11] |
| NMBA-d3 (Internal Std) | 150.0 | 120.0 | Internal Standard | [11] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for confirming the molecular structure. As noted, the presence of E/Z rotamers leads to a doubling of signals for nuclei near the N-nitroso group[8]. For asymmetrical nitrosamines, one conformer typically predominates. For example, in N-nitrososarcosine, two distinct sets of signals are observed in both ¹H and ¹³C spectra, with one set being major and the other minor, corresponding to the two isomers[9]. A similar pattern is expected for NMBA, complicating the spectra but providing definitive structural proof.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid method for identifying key functional groups within the molecule[12].
Expected IR Absorptions for NMBA:
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption in the 3200-2500 cm⁻¹ region, characteristic of a hydrogen-bonded carboxylic acid dimer[13].
-
C-H Stretch (Aliphatic): Absorptions in the 3000-2850 cm⁻¹ region[13].
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1710 cm⁻¹[14].
-
N-N=O Group: The N=O stretching vibration for nitrosamines typically appears in the 1450-1500 cm⁻¹ region.
The Target Molecule: 3-Hydroxy-4-[methyl(nitroso)amino]butanoic acid
Direct experimental data for 3-Hydroxy-4-[methyl(nitroso)amino]butanoic acid (CAS: 77382-78-6) is scarce in published literature. However, based on the well-established chemistry of NMBA and related hydroxy acids, we can construct a scientifically grounded profile.
Caption: Proposed structure of 3-Hydroxy-4-[methyl(nitroso)amino]butanoic acid.
Hypothesized Physicochemical Properties
The introduction of a hydroxyl group at the C-3 position would be expected to significantly alter the molecule's properties compared to NMBA:
-
Polarity and Solubility: The hydroxyl group would increase the molecule's overall polarity and its capacity for hydrogen bonding, likely leading to greater solubility in water and other polar solvents.
-
Chirality: The C-3 carbon is a chiral center, meaning the molecule can exist as two enantiomers, (R)- and (S)-. This has significant implications for its synthesis and biological activity.
Proposed Synthetic Pathway
A logical synthetic route would start from a chiral precursor that already contains the 3-hydroxy-4-amino backbone. 4-Amino-3-hydroxybutyric acid (GABOB), which is available in both R- and S-enantiomeric forms, is an ideal starting material[15][16][17].
The synthesis would proceed in two key steps:
-
N-Methylation: Selective methylation of the primary amine of GABOB to form 4-(methylamino)-3-hydroxybutanoic acid.
-
Nitrosation: Subsequent nitrosation of the resulting secondary amine under acidic conditions with a nitrite source, analogous to the synthesis of NMBA.
Caption: Proposed synthetic workflow for 3-Hydroxy-4-[methyl(nitroso)amino]butanoic acid.
Predicted Spectroscopic Features
The presence of the C-3 hydroxyl group would introduce distinct features into the molecule's spectra.
-
Mass Spectrometry: The protonated molecule [M+H]⁺ would have an m/z of 163. The fragmentation pattern would likely include a neutral loss of water (H₂O) from the hydroxyl group, a characteristic fragmentation pathway for alcohols.
-
NMR Spectroscopy:
-
¹H NMR: A new multiplet would appear for the proton on C-3 (the CH-OH group). This proton would show coupling to the adjacent methylene protons at C-2 and C-4. The signal for the hydroxyl proton itself would be a singlet or broad singlet, and its chemical shift would be concentration-dependent.
-
¹³C NMR: A new signal would be present in the 60-70 ppm range, characteristic of a carbon atom bonded to an oxygen (the C-OH carbon).
-
-
Infrared Spectroscopy: The most significant change would be the appearance of a strong, broad O-H stretching band for the alcohol group, typically in the 3500-3200 cm⁻¹ region[13]. This would be in addition to the very broad O-H stretch of the carboxylic acid.
Toxicology and Biological Significance
All N-nitroso compounds should be considered potentially carcinogenic and handled with extreme caution[18]. The primary toxicity concern is their ability to act as genotoxic carcinogens[2]. While no specific toxicological data exists for 3-Hydroxy-4-[methyl(nitroso)amino]butanoic acid, its structural similarity to NMBA, a known carcinogen, strongly suggests it should be treated as a high-concern impurity[3].
The hydroxyl group could influence its metabolic fate. It might serve as a site for Phase II conjugation reactions (e.g., glucuronidation), which could be a detoxification pathway. Conversely, metabolic oxidation of the alcohol could potentially lead to other reactive species. Without experimental data, its carcinogenic potency relative to NMBA remains unknown, and under frameworks like ICH M7, it would likely be treated with the same high level of concern[3].
Conclusion
While 3-Hydroxy-4-[methyl(nitroso)amino]butanoic acid is not a well-characterized compound, a robust understanding of its potential chemical and physical properties can be derived from its close, well-studied analog, NMBA. This guide has detailed the known structural features, synthesis, and analytical methods for NMBA and has provided a scientifically reasoned framework for predicting the properties and synthetic strategy for its hydroxylated counterpart. The analytical methods and toxicological considerations outlined for NMBA provide a critical starting point for any researcher, quality control scientist, or drug development professional who may encounter these or similar N-nitroso compounds. Further empirical research is necessary to validate the proposed synthesis and fully characterize the spectroscopic and toxicological profile of 3-Hydroxy-4-[methyl(nitroso)amino]butanoic acid.
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